molecular formula C13H11Cl2N3O3 B11249091 2,5-dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

2,5-dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Cat. No.: B11249091
M. Wt: 328.15 g/mol
InChI Key: TYSPWYBRAGGYLL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with two chlorine atoms and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoic acid with 1,3-dimethylbarbituric acid under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,5-Dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzamide: Similar structure but lacks the pyrimidine ring.

    1,3-Dimethylbarbituric acid: Contains the pyrimidine ring but lacks the benzamide moiety.

    2,5-Dichloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide: Similar structure with slight variations in the substituents.

Uniqueness

2,5-Dichloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is unique due to the combination of the benzamide and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H11Cl2N3O3

Molecular Weight

328.15 g/mol

IUPAC Name

2,5-dichloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)benzamide

InChI

InChI=1S/C13H11Cl2N3O3/c1-17-10(6-11(19)18(2)13(17)21)16-12(20)8-5-7(14)3-4-9(8)15/h3-6H,1-2H3,(H,16,20)

InChI Key

TYSPWYBRAGGYLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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